Plasma Half-Life of 4β-HC vs. Other Oxysterols: A Key Determinant for Longitudinal Study Feasibility
4β-Hydroxycholesterol demonstrates a dramatically longer elimination half-life compared to other major oxysterols in humans, enabling its use as a stable, time-integrated biomarker. This is a critical differentiating feature for studies where acute, fluctuating measures are not informative [1].
| Evidence Dimension | Elimination Half-Life (Human) |
|---|---|
| Target Compound Data | 64 and 60 hours (in two healthy volunteers); ~17 days (reported from a larger population) |
| Comparator Or Baseline | 7α-Hydroxycholesterol (0.5 h); 27-Hydroxycholesterol (0.75 h); 24(S)-Hydroxycholesterol (14 h) |
| Quantified Difference | 4β-HC half-life is >120-fold longer than 7α-HC and >85-fold longer than 27-HC. The 17-day estimate is over 30 times longer than that of 24(S)-HC. |
| Conditions | In vivo human studies; measured via deuterium-labeled 4β-HC injection in volunteers and pharmacokinetic modeling [1]. |
Why This Matters
The exceptionally long half-life of 4β-HC provides a stable, averaged measure of CYP3A activity over weeks, eliminating the need for timed sampling and reducing intra-individual variability, which is not feasible with short-lived alternatives.
- [1] Bodin K, Andersson U, Rystedt E, Ellis E, Norlin M, Pikuleva I, Eggertsen G, Björkhem I, Diczfalusy U. Metabolism of 4 beta -hydroxycholesterol in humans. J Biol Chem. 2002 Aug 30;277(35):31534-40. doi: 10.1074/jbc.M201712200. PMID: 12077124. View Source
